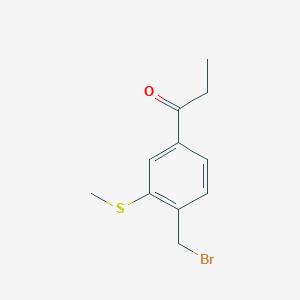

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13BrOS/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

RBPDBYRIUOZBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)CBr)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylthio-3-methylphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Site

The bromomethyl group undergoes facile nucleophilic displacement due to its electrophilic nature. Key reactions include:

Mechanistic Insight :

The bromomethyl group participates in SN2 mechanisms, forming intermediates that react with nucleophiles like hydroxide, thiols, or amines. Steric hindrance from the adjacent methylthio group slightly reduces reaction rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The bromomethyl group enables transition-metal-catalyzed coupling reactions, expanding its utility in synthesizing complex architectures.

Key Observation :

The methylthio group stabilizes intermediates via sulfur–metal interactions, enhancing coupling efficiency .

Electrophilic Aromatic Substitution

The methylthio group activates the phenyl ring toward electrophilic attack, directing substituents to the para position relative to itself.

Regioselectivity :

The methylthio group’s strong electron-donating nature directs electrophiles to the para position, while steric effects from the bromomethyl group influence secondary substitution patterns .

Ketone-Derived Reactions

The propan-1-one moiety participates in classical ketone transformations:

Limitations :

Steric hindrance from the bulky aryl group reduces reactivity in enolate-forming reactions, limiting applications in aldol condensations .

Oxidative Transformations

The methylthio group undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:

Applications :

Sulfone derivatives show enhanced stability in medicinal chemistry applications compared to thioether precursors .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Thietane Formation | KOH, MeCN, reflux | Spiro-thietane fused to propan-1-one core |

Mechanism :

Base-induced elimination generates a thiolate intermediate, which undergoes intramolecular nucleophilic displacement to form the four-membered thietane ring .

Scientific Research Applications

Scientific Research Applications of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

This compound is an organic compound featuring a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone. This compound has applications in chemistry, biology, medicine, and industry.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 273.19 g/mol. Its CAS number is 1806582-16-0. The IUPAC name for this compound is 1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-1-one.

Preparation Methods

The synthesis of this compound typically involves the bromination of a precursor compound. A common method is the bromination of 1-(4-methylthio-3-methylphenyl)propan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production involves similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps like recrystallization or chromatography may be incorporated to obtain high-purity products.

Scientific Research Applications

- Chemistry: It is used as an intermediate in synthesizing more complex organic molecules. The bromomethyl group can act as a leaving group, allowing nucleophiles to attack the carbon atom in substitution reactions. The methylthio group can be oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties and reactivity in oxidation reactions.

- Biology: It is investigated for its potential biological activity and interactions with biomolecules. The bromomethyl and methylthio moieties are known to participate in various biochemical interactions.

- Medicine: Explored for potential use in drug development and as a pharmacophore in medicinal chemistry. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting or modifying their activity. It may also interact with specific receptors, potentially modulating signaling pathways relevant to various diseases.

- Industry: It is utilized in the production of specialty chemicals and materials.

This compound exhibits potential biological activities, which has led to interest in medicinal chemistry.

- Enzyme Inhibition: The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity, making it a candidate for drug design and development.

- Receptor Interaction: Preliminary investigations suggest the compound may interact with specific receptors, potentially modulating signaling pathways relevant to various diseases.

- Antimicrobial Activity: Research suggests that compounds similar to this compound exhibit antimicrobial properties, potentially through enzyme inhibition mechanisms. Such activities have been evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.

- Cytotoxicity Evaluation: In vitro studies have assessed the cytotoxic effects of this compound on different cell lines, with cytotoxicity measured in Vero cells, showing varied IC50 values depending on the specific structural modifications of related compounds.

- Drug Development Potential: The compound's ability to modify enzyme activity suggests potential applications in developing therapeutics for conditions such as cancer or bacterial infections. Structure-activity relationship (SAR) studies have indicated that modifications in the bromomethyl and methylthio groups can significantly alter biological efficacy.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure but with different positions of the bromomethyl and methylthio groups.

2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of a propanone backbone.

Uniqueness

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromomethyl and methylthio groups provides versatility in chemical transformations and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that exhibits potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique functional groups, specifically the bromomethyl and methylthio moieties, which are known to participate in various biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrOS

- Molecular Weight : 273.19 g/mol

- CAS Number : 1806582-16-0

The compound features a bromomethyl group that can act as an electrophile and a methylthio group that can participate in redox reactions. These properties suggest its utility in both synthetic and biological contexts.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This characteristic makes it a candidate for studies related to drug design and development.

- Receptor Interaction : Preliminary investigations indicate that the compound may interact with specific receptors, potentially modulating signaling pathways relevant to various diseases.

Case Studies

- Antimicrobial Activity : Research has suggested that compounds similar to this compound exhibit antimicrobial properties, potentially through enzyme inhibition mechanisms. Such activities were evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays .

- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. For instance, cytotoxicity was measured in Vero cells, showing varied IC50 values depending on the specific structural modifications of related compounds .

- Drug Development Potential : The compound's ability to modify enzyme activity suggests potential applications in developing therapeutics for conditions such as cancer or bacterial infections. The structure-activity relationship (SAR) studies have indicated that modifications in the bromomethyl and methylthio groups can significantly alter biological efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrOS |

| Molecular Weight | 273.19 g/mol |

| CAS Number | 1806582-16-0 |

| Potential Applications | Antimicrobial, Anticancer |

| Known Mechanisms | Enzyme inhibition, Receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.